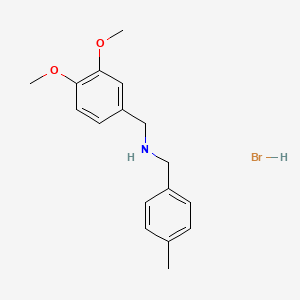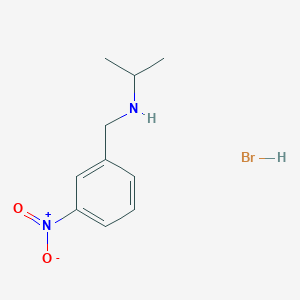![molecular formula C8H10N4O4S B3107216 [(7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetic acid hydrate CAS No. 1609406-34-9](/img/structure/B3107216.png)
[(7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetic acid hydrate
Overview
Description
The compound is a derivative of [1,2,4]triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-, with a molecular weight of 150.1380 . It has a complex structure that includes a triazolo[1,5-a]pyrimidine ring, which is a fused ring structure containing a triazole and a pyrimidine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For example, one-step procedures for the regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-triazolo pyrimidines have been developed .Molecular Structure Analysis
The molecular structure of the compound can be represented by the formula C6H6N4O . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
The compound can participate in various chemical reactions . For instance, it can be involved in reactions of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .Physical and Chemical Properties Analysis
The compound is a solid at 20°C . It has a molecular weight of 150.14 and its empirical formula is C6H6N4O .Scientific Research Applications
Chemical Synthesis and Isomerization
Triazolopyrimidines undergo isomerization processes akin to the Dimroth rearrangement, forming simple s-triazolopyrimidines via their isomers. This process, significant in heterocyclic chemistry, involves the transformation of pyrimidinylhydrazines and orthoesters into various alkylated derivatives through rearrangement in acetic acid or aqueous buffers. The presence of certain alkyl groups influences the rearrangement speed and outcome, offering insights into the synthesis of complex heterocyclic compounds (Brown & Nagamatsu, 1978).
Antimalarial Research
Synthetic pathways for triazolopyrimidines have been explored for their antimalarial effects. Studies have demonstrated the synthesis of specific triazolopyrimidines with potent activity against P. berghei in mice, highlighting the chemical's role in developing new antimalarial agents (Werbel, Elslager, & Chu, 1973).
Antimicrobial and Antifungal Activities
Research on the synthesis of triazolopyrimidines also reveals their potential in antimicrobial and antifungal applications. New derivatives have been synthesized, and their biological activities tested, showing promise for these compounds in combating various microbial and fungal pathogens (Komykhov et al., 2017).
Heterocyclic Compound Synthesis
Triazolopyrimidines serve as key intermediates in the synthesis of other heterocyclic compounds. Through various chemical reactions, they contribute to the creation of novel materials with potential applications in pharmaceuticals, materials science, and chemical research (Elotmani et al., 2002).
Crystal Structure Analysis
The study of triazolopyrimidines extends to crystallography, where their crystal structures provide valuable information on molecular configurations, aiding in the design of new compounds with desired chemical and physical properties. This research is critical for understanding the interactions of these compounds with biological systems and developing more effective materials (Fettouhi et al., 1996).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibitdihydroorotate dehydrogenase , an enzyme involved in the de novo synthesis of pyrimidines . They have also been reported to bind to HIV TAR RNA , which plays a crucial role in the replication of the HIV virus .
Mode of Action
It is known that the compound can act as a reactant in the synthesis ofRuthenium (II)-Hmtpo complexes and dihydroorotate dehydrogenase inhibitors . It can also participate in the Vilsmeier reaction of conjugated carbocycles and heterocycles .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, inhibition of dihydroorotate dehydrogenase can disrupt the de novo synthesis of pyrimidines , which are essential components of DNA and RNA. Binding to HIV TAR RNA can interfere with the replication of the HIV virus .
Result of Action
The molecular and cellular effects of the compound’s action depend on its targets and the biochemical pathways it affects. For instance, inhibition of dihydroorotate dehydrogenase can lead to a decrease in pyrimidine synthesis, potentially affecting cell proliferation . Interference with HIV TAR RNA can inhibit the replication of the HIV virus .
Biochemical Analysis
Biochemical Properties
[(7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetic acid hydrate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to act as a reactant in the synthesis of ruthenium (II)-Hmtpo complexes and dihydroorotate dehydrogenase inhibitors with antimalarial activity . Additionally, it is involved in the Vilsmeier reaction of conjugated carbocycles and heterocycles . The interactions between this compound and these biomolecules are primarily based on its ability to form stable complexes and inhibit specific enzymatic activities.
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to bind to HIV TAR RNA, which may impact viral replication and gene expression . Additionally, its role as an additive in the study of the space charge layer in silver bromide microcrystals suggests potential effects on cellular metabolism and ion transport .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to dihydroorotate dehydrogenase, inhibiting its activity and thereby affecting the pyrimidine biosynthesis pathway . Additionally, its binding to HIV TAR RNA suggests a potential mechanism for inhibiting viral replication by interfering with the RNA’s function . These interactions highlight the compound’s ability to modulate biochemical pathways at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and gene expression, indicating its lasting impact on biological systems .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of gene expression . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the pyrimidine biosynthesis pathway. It interacts with enzymes such as dihydroorotate dehydrogenase, inhibiting its activity and affecting the production of pyrimidine nucleotides . This inhibition can lead to changes in metabolic flux and metabolite levels, impacting cellular metabolism and function . Additionally, the compound’s role in the synthesis of ruthenium (II)-Hmtpo complexes suggests its involvement in metal ion coordination and redox reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins. This compound may be transported across cell membranes via active transport mechanisms or facilitated diffusion . Once inside the cell, it can bind to various proteins, influencing its localization and accumulation in specific cellular compartments . These interactions play a crucial role in determining the compound’s bioavailability and overall biological activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with HIV TAR RNA suggests localization within the nucleus, where it can modulate viral replication and gene expression . Additionally, its role in the study of the space charge layer in silver bromide microcrystals indicates potential localization within cellular membranes or ion channels .
Properties
IUPAC Name |
2-[(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O3S.H2O/c1-4-2-5(13)12-7(9-4)10-8(11-12)16-3-6(14)15;/h2H,3H2,1H3,(H,14,15)(H,9,10,11);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXWBEBDOXQHIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)N=C(N2)SCC(=O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine hydrobromide](/img/structure/B3107141.png)
![2-{[2-(3-Methoxyphenoxy)ethyl]amino}ethanol hydrochloride](/img/structure/B3107164.png)
![[(5-Ethyl-1,3,4-oxadiazol-2-yl)thio]acetic acid hydrate](/img/structure/B3107177.png)

amine hydrobromide](/img/structure/B3107179.png)




![[2-(4-Chlorophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B3107219.png)
![2-{[3-(2-Naphthyloxy)propyl]amino}ethanol hydrochloride](/img/structure/B3107227.png)
amine hydrochloride](/img/structure/B3107228.png)

